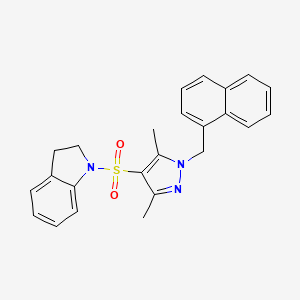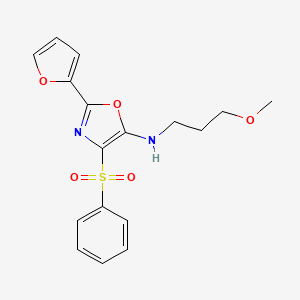![molecular formula C23H15ClO5 B12198236 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12198236.png)
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzodioxole Group: This step often involves the use of reagents such as 1,3-benzodioxole and suitable catalysts.
Attachment of the Chlorobenzyl Group: This is typically done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary, but typical reagents include halogens and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Oligoyne derivatives of the form of R-1-(C≡C)(n)-R-2
Uniqueness
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one: is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzofuran core with benzodioxole and chlorobenzyl groups makes it particularly interesting for various applications.
Properties
Molecular Formula |
C23H15ClO5 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(2-chlorophenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H15ClO5/c24-18-4-2-1-3-15(18)12-26-16-6-7-17-20(11-16)29-22(23(17)25)10-14-5-8-19-21(9-14)28-13-27-19/h1-11H,12-13H2/b22-10- |
InChI Key |
VAYDDHQMHPHVLT-YVNNLAQVSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Bromophenyl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-methylpropanoate](/img/structure/B12198154.png)

![4-bromo-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B12198168.png)
![N-[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12198178.png)
![3,5-Dimethylpiperidino [3-(2-phenyl-1,3-thiazol-4-yl)phenyl] sulfone](/img/structure/B12198186.png)
![1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentan-1-one](/img/structure/B12198199.png)


![N-(4-acetylphenyl)-4-amino-7-hydroxy-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12198209.png)
![4-({2-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)piperazine-1-carbaldehyde](/img/structure/B12198213.png)
![8-methyl-2-oxo-4-propyl-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate](/img/structure/B12198215.png)
![N-[(2Z)-4-[3-(morpholin-4-ylsulfonyl)phenyl]-3-pentyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12198216.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B12198229.png)
![(1-Ethyl-2-hydroxyethyl){[3-(methylethyl)-4-pentyloxyphenyl]sulfonyl}amine](/img/structure/B12198230.png)
